

Validating Metamifop Resistance: A Comparative Guide to ACCase Gene Sequencing

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Compound of Interest

Compound Name: Metamifop

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Metamifop, an aryloxyphenoxypropionate (APP) herbicide, effectively controls grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[1][2] However, the emergence of **metamifop**-resistant weed populations poses a significant challenge to sustainable agriculture. The primary mechanism of this resistance is often target-site mutations within the ACCase gene, which prevent effective herbicide binding.[1][3] This guide provides a comparative overview of the validation of **metamifop** resistance through ACCase gene sequencing, supported by experimental data and detailed protocols.

Comparative Analysis of Metamifop Resistance and ACCase Mutations

The validation of **metamifop** resistance typically involves a combination of whole-plant bioassays to determine the level of resistance and molecular analysis to identify the underlying genetic mutations. The Resistance Index (RI), calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population, is a key quantitative measure.[1][4] Sequencing of the carboxyltransferase (CT) domain of the ACCase gene is then employed to identify specific mutations responsible for the resistance phenotype.[1][5]

Numerous studies have identified several key amino acid substitutions in the ACCase enzyme that confer resistance to **metamifop** and other ACCase inhibitors. The most frequently reported

mutations include substitutions at positions Ile-1781, Trp-2027, Ile-2041, and Asp-2078.[1][6][7]

Table 1: Common ACCase Mutations Conferring Resistance to Metamifop and Other ACCase Inhibitors

Mutation	Resistant Weed Species	Cross-Resistance Profile	Reference
Trp-2027-Cys	Digitaria ciliaris, Leptochloa chinensis	Resistant to APPs (metamifop, cyhalofop-butyl, fenoxaprop-P-ethyl), but not to CHDs (clethodim).[1][4]	[1][4]
Ile-1781-Leu	Digitaria ciliaris, Leptochloa chinensis	Broad cross-resistance to various ACCase inhibitors.[1][6]	[1][6]
Ile-2041-Asn	Digitaria ciliaris, Polypogon fugax	Resistant to APP herbicides; susceptibility to CHD and DEN herbicides varies.[1][7]	[1][7]
Asp-2078-Gly	Polypogon fugax	Confers resistance to metamifop.[7]	[7]
Trp-1999-Cys/Ser	Leptochloa chinensis, Polypogon fugax	Implicated in resistance to fenoxaprop-p-ethyl and pinoxaden.[6][7]	[6][7]
Gly-2096-Ala	Leptochloa chinensis	Contributes to resistance against cyhalofop-butyl and metamifop.[6]	[6]

Note: APPs (aryloxyphenoxypropionates), CHDs (cyclohexanediones), DEN (phenylpyrazolines)

Table 2: Quantitative Resistance Levels in Metamifop-Resistant Weed Populations

Weed Species	Population	ACCase Mutation	Resistance Index (RI) to Metamifop	Reference
<i>Digitaria ciliaris</i>	Multiple R populations	Trp-2027-Cys, Ile-1781-Leu, Ile-2041-Asn	2.7 to 32.1	[1]
<i>Leptochloa chinensis</i>	Multiple R populations	Various mutations	4.4 to 82.6	[6]
<i>Polypogon fugax</i>	R population	Asp-2078-Gly	5.4 to 18.4 (to various ACCase inhibitors)	[7]
<i>Leptochloa chinensis</i>	Maros biotype	Trp-2027-Cys	3.73	[4]
<i>Echinochloa crus-galli</i>	HS01	Cys-2088-Arg (in one allele)	11.76	[8]

Experimental Protocols

The validation of **metamifop** resistance through ACCase gene sequencing follows a structured workflow, from whole-plant screening to molecular analysis.

Whole-Plant Dose-Response Bioassay

This experiment quantifies the level of resistance in a weed population.

- Plant Growth: Seeds from suspected resistant and known susceptible populations are germinated and grown in pots under controlled greenhouse conditions.

- **Herbicide Application:** At the 2- to 3-leaf stage, seedlings are treated with a range of **metamifop** doses.[\[1\]](#)[\[2\]](#) A typical range for susceptible populations might be 0, 1/81X, 1/27X, 1/9X, 1/3X, and 1X the recommended field rate, while for resistant populations, it could be 0, 1/9X, 1/3X, 1X, 3X, and 9X the recommended rate.[\[1\]](#)
- **Data Collection:** After a set period (e.g., 21 days), the above-ground fresh weight of the plants in each pot is measured.[\[1\]](#)
- **Data Analysis:** The fresh weight data is used to calculate the GR₅₀ value for each population. The Resistance Index (RI) is then calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).[\[4\]](#)

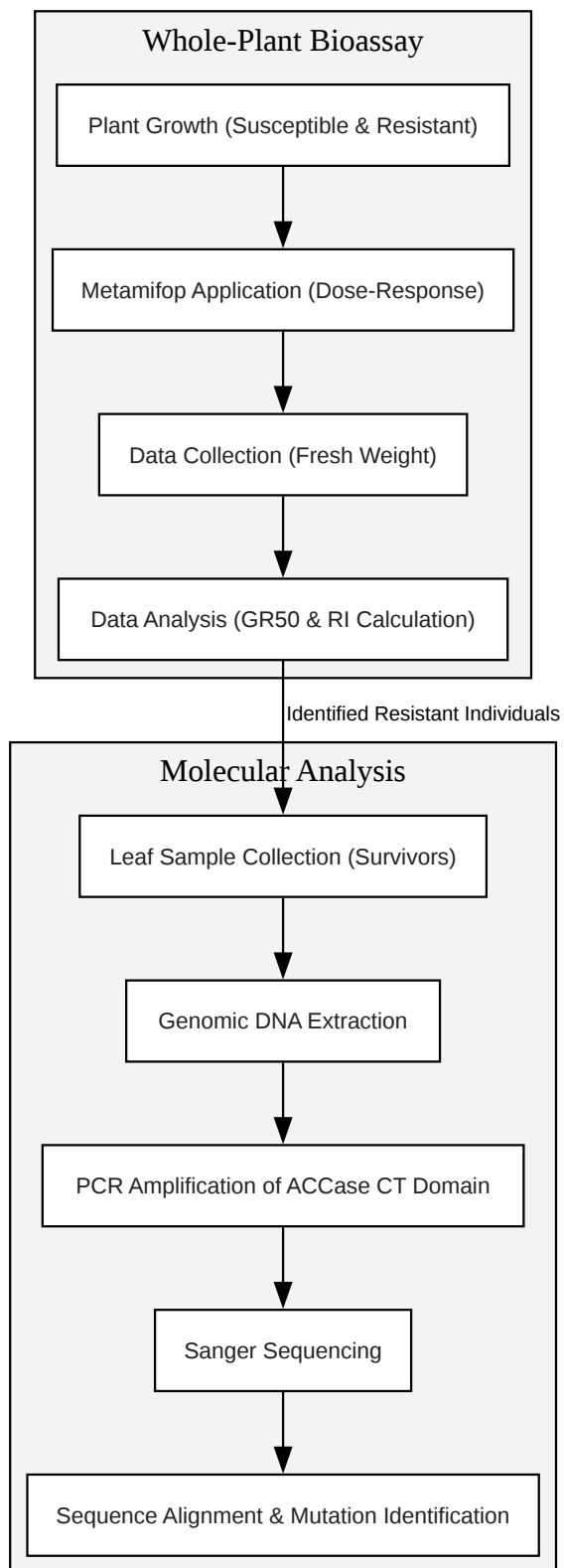
ACCase Gene Sequencing

This protocol identifies the specific mutations in the ACCase gene.

- **Sample Collection:** Leaf tissue is collected from individual plants that survived the herbicide treatment in the bioassay and from untreated susceptible plants.[\[1\]](#)[\[5\]](#)
- **Genomic DNA Extraction:** DNA is extracted from the leaf samples using a commercial plant genomic DNA kit.[\[1\]](#)
- **PCR Amplification:** A specific region of the ACCase gene, typically the carboxyltransferase (CT) domain where resistance mutations are known to occur, is amplified using polymerase chain reaction (PCR).[\[1\]](#)[\[9\]](#) Universal primers designed for grass species are often used.[\[9\]](#)[\[10\]](#)
 - **Example PCR Cycling Conditions:** 95°C for 4 min; 35 cycles of 95°C for 30 s, 58°C for 30 s, and 72°C for 2 min; followed by a final extension at 72°C for 10 min.[\[1\]](#)
- **DNA Sequencing:** The amplified PCR product is purified and sequenced using the Sanger method.[\[1\]](#)
- **Sequence Analysis:** The obtained sequences from resistant plants are aligned with sequences from susceptible plants to identify any nucleotide changes that result in amino acid substitutions.[\[1\]](#)

Visualizing the Workflow and Mechanism

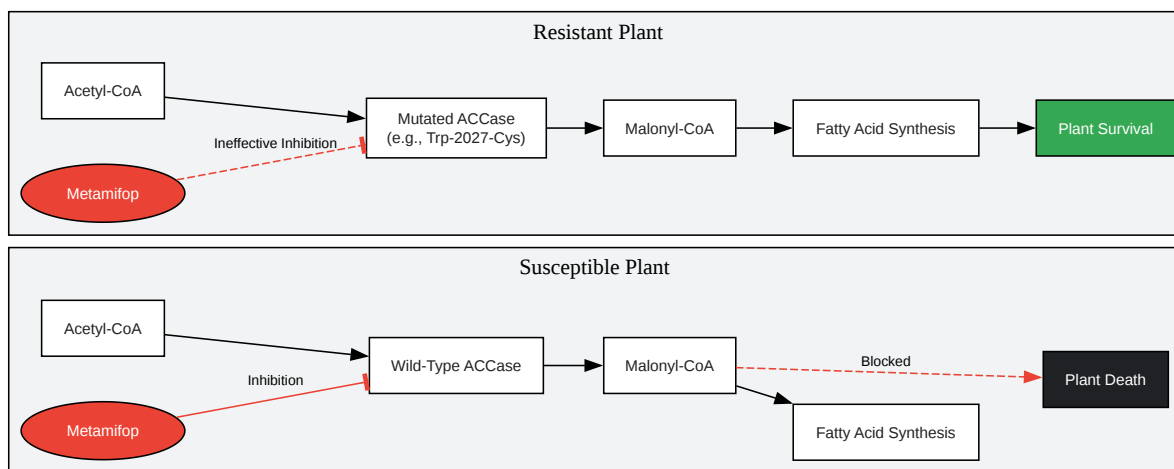
Experimental Workflow for Validating Metamifop Resistance



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Caption: Workflow for **metamifop** resistance validation.

Signaling Pathway of ACCase Inhibition and Resistance



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